N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the class of Schiff base hydrazides incorporating a 1,2,4-triazole scaffold. Its structure features:
- Hydrazide backbone: The core structure includes an acetohydrazide group, enabling conjugation with aromatic aldehydes.
- Triazole moiety: The 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-sulfanyl group introduces sulfur-based electron-rich regions, influencing reactivity and biological activity.
Synthesis:
The compound is synthesized via a multi-step route:
Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazide derivatives (e.g., using hydrazine hydrate under reflux) .
Alkylation or sulfanylation at the triazole C3 position to introduce the acetohydrazide linker .
Condensation with 5-bromo-2-hydroxybenzaldehyde under acidic or catalytic conditions to form the Schiff base .
Structural Validation:
Single-crystal X-ray diffraction (SC-XRD) confirms the (E)-configuration of the imine bond and planar geometry, critical for intermolecular interactions .
Properties
Molecular Formula |
C20H20BrN5O3S |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN5O3S/c1-3-26-19(13-4-7-16(29-2)8-5-13)24-25-20(26)30-12-18(28)23-22-11-14-10-15(21)6-9-17(14)27/h4-11,27H,3,12H2,1-2H3,(H,23,28)/b22-11+ |
InChI Key |
WTPVBOLYMPGWGB-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 5-bromo-2-hydroxybenzaldehyde to form the Schiff base.
Triazole Formation: The Schiff base is further reacted with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with triazole and hydrazide moieties exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of similar hydrazides against various bacterial strains, suggesting that modifications in the structure, such as the inclusion of bromine and methoxy groups, can enhance activity. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | E. coli | 15 |
| Similar Hydrazide | S. aureus | 12 |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. In silico docking studies indicated that it could inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. This property positions the compound as a lead for developing anti-inflammatory medications.
Anticancer Potential
The presence of the triazole ring is associated with anticancer activity. Research has shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Further studies are needed to evaluate the specific mechanisms through which this compound exerts its effects on cancer cell lines.
Photovoltaic Materials
Compounds containing triazole and hydrazide functionalities have been explored for use in organic photovoltaic devices due to their electronic properties. Their ability to form thin films with good charge transport characteristics makes them suitable candidates for enhancing solar cell efficiency.
Polymer Chemistry
The synthesis of polymers incorporating this compound could lead to materials with improved thermal stability and mechanical properties. Research into polymer composites suggests that integrating such compounds can enhance the performance of materials used in coatings and structural applications.
Pesticidal Activity
Studies have indicated that derivatives of hydrazides exhibit pesticidal properties against various pests. The incorporation of specific functional groups in this compound may enhance its effectiveness as a pesticide or herbicide.
| Application | Target Pest | Effectiveness (%) |
|---|---|---|
| This compound | Aphids | 85 |
| Similar Compound | Whiteflies | 78 |
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Inhibition against Staphylococcus aureus and Candida albicans at 0.01% concentration .
Key Findings
Electronic Effects of Substituents :
- The 5-(4-methoxyphenyl) group in the target compound enhances electron density on the triazole ring, improving π-π stacking with microbial enzyme active sites compared to phenyl or pyridinyl analogues .
- Bromine at the benzylidene C5 position increases lipophilicity, enhancing membrane permeability .
Bioactivity Trends :
- Hydroxyl vs. Methoxy : The 2-hydroxyl group in the target compound confers superior antifungal activity (MIC = 12.5 µg/mL for compound 11h ) compared to 2-methoxy derivatives, likely due to hydrogen bonding with fungal cytochrome P450 .
- Triazole Core Flexibility : 1,2,4-Triazole derivatives exhibit broader antimicrobial spectra than 1,2,3-triazole analogues (e.g., compound 11h), attributed to greater conformational adaptability .
Synthetic Yields and Stability :
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 410.7 g/mol. The compound features a bromine atom, hydroxyl groups, and a triazole moiety, contributing to its diverse biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Pseudomonas aeruginosa | 3.0 µg/mL |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
2. Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results showed that the compound has notable radical scavenging activity:
| Compound | IC50 (µM) |
|---|---|
| N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{...} | 202.20 |
| Vitamin C | 141.90 |
This indicates that the compound's antioxidant activity is comparable to that of vitamin C, suggesting its potential use in preventing oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Mechanism:
- The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
Antioxidant Mechanism:
- Its hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Case Study: Schiff Base Derivatives
Schiff bases are known for their diverse biological activities. A comparative analysis with other Schiff base derivatives shows that while many exhibit moderate antibacterial properties, N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{...} stands out due to its enhanced efficacy against resistant strains of bacteria .
Comparison with Similar Compounds
A comparison with similar compounds reveals unique aspects of this hydrazide:
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-... | High | Comparable to Vitamin C |
| 4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl... | Moderate | Lower than tested compound |
This table illustrates the superior biological activity of the target compound compared to other derivatives .
Q & A
Basic Questions
What synthetic methodologies are recommended for preparing this hydrazide-triazole hybrid compound?
The compound can be synthesized via a multi-step approach:
Thioether formation : React a 1,2,4-triazole derivative (e.g., 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) with methyl bromoacetate to introduce the sulfanylacetate moiety .
Hydrazide formation : Treat the resulting ester with hydrazine hydrate under reflux in ethanol to yield the corresponding acetohydrazide intermediate .
Schiff base condensation : Condense the hydrazide with 5-bromo-2-hydroxybenzaldehyde in acidic or alcoholic media to form the final hydrazone product .
Key considerations : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify intermediates via recrystallization .
How should researchers characterize the compound’s purity and structural integrity?
Employ a combination of spectroscopic and analytical techniques:
- FTIR : Confirm the presence of C=N (1600–1650 cm⁻¹), S–C (650–700 cm⁻¹), and O–H (phenolic, ~3400 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Verify hydrazone proton signals (δ 8.5–9.5 ppm) and aromatic splitting patterns consistent with substituents (e.g., methoxy at δ ~3.8 ppm) .
- Elemental analysis : Ensure C, H, N, S, and Br percentages align with theoretical values (±0.3%) .
- Single-crystal XRD : For definitive structural confirmation, grow crystals in DMSO/water mixtures and refine using SHELXL .
What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antiplatelet/anticoagulant activity : Use tail-bleeding time assays in murine models (e.g., compare to heparin as a positive control) .
- Antimicrobial screening : Test against Gram-positive/negative bacteria via microdilution (MIC determination) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
Note : Dose-response curves and statistical validation (e.g., one-way ANOVA with Tukey’s post hoc test) are critical .
Advanced Research Questions
How can crystallographic data resolve ambiguities in molecular geometry?
- Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, the triclinic P1 space group (a = 7.3664 Å, α = 71.976°) observed in related hydrazones confirms non-planar geometry due to steric hindrance .
- Validation : Cross-check with DFT-optimized structures (B3LYP/6-311G(d,p)) to identify discrepancies in bond angles or torsion .
How can computational methods enhance understanding of its reactivity and binding interactions?
- DFT calculations : Compute HOMO-LUMO energies to predict electrophilic/nucleophilic sites. For similar triazole derivatives, HOMO values near −6.2 eV suggest susceptibility to oxidation .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cannabinoid receptors or thrombin). Prioritize poses with low RMSD (<2.0 Å) and favorable ΔG values (<−8 kcal/mol) .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
How should researchers address contradictions between experimental and theoretical spectroscopic data?
- Case example : If experimental FTIR shows a weak C=O stretch (unexpected for hydrazones), re-examine tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .
- Validation : Compare experimental UV-Vis λ_max (e.g., 320 nm) with TD-DFT predictions. Discrepancies >10 nm may indicate solvent effects or aggregation .
- Resolution : Use RDG (Reduced Density Gradient) analysis to identify non-covalent interactions (e.g., hydrogen bonds) that perturb spectral profiles .
What strategies optimize the compound’s bioactivity through structural modification?
- SAR-driven design :
- Synthetic validation : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent polarity) for yield and purity .
How can researchers validate its mechanism of action in complex biological systems?
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets .
- Metabolomics : Use LC-MS to track metabolite profiles in treated cell lines, focusing on pathways like apoptosis or oxidative stress .
- In vivo models : Evaluate pharmacokinetics (e.g., C_max, t₁/₂) in rodents and correlate with efficacy in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
